Introduction: The Significance of the Fluorinated Isoquinolinone Core
Introduction: The Significance of the Fluorinated Isoquinolinone Core
An In-Depth Technical Guide to the Structure Elucidation of 6-Fluoroisoquinolin-1(2H)-one
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide range of biological activities, including applications in oncology as potent enzyme inhibitors. The strategic incorporation of a fluorine atom into such scaffolds is a well-established strategy in modern drug design.[2] Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] Specifically, the C-F bond's strength can prevent metabolic degradation, while the fluorine atom's electronegativity can modulate the electronic properties of the entire molecule, potentially leading to stronger interactions with protein targets.[2][4]
The precise placement of the fluorine atom is critical, as different isomers can exhibit vastly different biological and physical properties. Therefore, the unambiguous structure elucidation of a specific isomer, such as 6-fluoroisoquinolin-1(2H)-one, is a cornerstone of any research or development program. This guide provides a comprehensive, multi-technique workflow for the definitive characterization of this molecule, grounded in the principles of modern analytical chemistry.
The Elucidation Pathway: A Strategic Overview
Caption: General workflow for the structure elucidation of 6-fluoroisoquinolin-1(2H)-one.
Foundational Analysis: Molecular Formula and Mass
The first step in characterizing any new molecule is to determine its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 parts per million (ppm). This precision allows for the determination of a unique molecular formula from the exact mass. For 6-fluoroisoquinolin-1(2H)-one, the expected molecular formula is C₉H₆FNO. The theoretical exact mass for the protonated molecule [M+H]⁺ (C₉H₇FNO⁺) is 164.05575 Da. An experimental HRMS measurement confirming this value provides strong evidence for the proposed formula.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also offer structural clues. For isoquinolinone derivatives, characteristic losses, such as the loss of CO (28 Da), can be observed.[5][6]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~10 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.[7][8]
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Set to 3.5 kV.
-
Source Temperature: Maintain at 320 °C.
-
Internal Reference: Use a known lock mass (e.g., purine at m/z 121.050873) to ensure high mass accuracy.[9]
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured exact mass to the theoretical mass for C₉H₇FNO⁺ and calculate the mass error in ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to piece together the molecular framework.
The Power of Fluorine in NMR
The presence of the ¹⁹F nucleus (100% natural abundance, spin I=½) provides a unique and powerful handle for structure elucidation.[10] ¹⁹F NMR spectra are characterized by a wide chemical shift range, making them highly sensitive to the local electronic environment.[10] Furthermore, the fluorine atom couples to nearby ¹H and ¹³C nuclei, providing crucial through-bond distance information via J-couplings (e.g., ²JCF, ³JCF, ³JHF, ⁴JHF).[11][12]
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. For 6-fluoroisoquinolin-1(2H)-one, we expect to see signals for six protons: one N-H proton and five aromatic protons. The N-H proton will likely appear as a broad singlet. The five aromatic protons will exhibit splitting patterns (doublets, triplets, or combinations thereof) influenced by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at C5, being ortho to the fluorine, is expected to show a large ³JHF coupling.
¹⁹F NMR Spectroscopy: The Fluorine Reporter
A proton-decoupled ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of its position on the aromatic ring. In a proton-coupled spectrum, this signal will be split by the neighboring protons, primarily the ortho protons at C5 and C7.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will show nine distinct carbon signals. The most downfield signal will correspond to the carbonyl carbon (C1). The carbon directly attached to the fluorine (C6) will exhibit a very large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of its position. Other carbons in the fluorinated ring will show smaller two- and three-bond C-F couplings (²JCF, ³JCF).
2D NMR: Connecting the Dots
While 1D NMR provides essential information, 2D NMR experiments are necessary to establish the complete connectivity.
-
COSY (Correlation Spectroscopy): Reveals H-H coupling networks, allowing for the tracing of adjacent protons (e.g., H7 to H8).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are used to piece together the entire molecular skeleton, connecting the two rings and confirming the positions of all substituents. For example, a correlation from the H5 proton to the C4 and C6 carbons would be expected.
Caption: Key HMBC correlations for confirming the structure of 6-fluoroisoquinolin-1(2H)-one.
Summary of Predicted NMR Data
The following table summarizes the predicted NMR data for 6-fluoroisoquinolin-1(2H)-one in DMSO-d₆, based on analysis of related structures.[13]
| Position | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm) (JCF in Hz) | Key HMBC Correlations |
| 1 | - | ~163.0 (d, ²JCF ≈ 4) | H8, H3, NH |
| 2 (NH) | ~11.2 (br s) | - | C1, C3, C8a |
| 3 | ~6.5 (d, J=7.5) | ~105.0 | C1, C4, C4a |
| 4 | ~7.2 (d, J=7.5) | ~130.0 | C5, C8a, C3 |
| 4a | - | ~127.0 | H3, H5, H8 |
| 5 | ~7.8 (dd, J=9.0, 5.0) | ~115.0 (d, ²JCF ≈ 22) | C4, C7, C4a |
| 6 | - | ~162.0 (d, ¹JCF ≈ 245) | H5, H7, H8 |
| 7 | ~7.4 (ddd, J=9.0, 9.0, 2.5) | ~113.0 (d, ²JCF ≈ 21) | C5, C8a |
| 8 | ~8.1 (dd, J=9.0, 2.0) | ~129.0 (d, ³JCF ≈ 7) | C1, C6, C4a |
| 8a | - | ~138.0 | H4, H5, H7 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.[8][14]
-
1D ¹H Acquisition: Acquire with a spectral width of ~16 ppm, a 90° pulse, and a relaxation delay of 2 seconds.
-
1D ¹⁹F Acquisition: Acquire with and without proton decoupling to observe H-F couplings. Use a spectral width appropriate for organofluorine compounds.
-
1D ¹³C Acquisition: Acquire using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain carbon chemical shifts and multiplicity information.
-
2D Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling of ~8 Hz.
Vibrational Spectroscopy: Functional Group Identification
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method for identifying key functional groups. For 6-fluoroisoquinolin-1(2H)-one, the most characteristic absorptions will be:
-
N-H Stretch: A broad band around 3300-3100 cm⁻¹.[15]
-
C=O Stretch (Amide): A strong, sharp band around 1650-1670 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[7]
-
Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory for the simplest and fastest measurement. Alternatively, prepare a KBr pellet.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan first and subtract it from the sample spectrum.
Definitive Confirmation: Single-Crystal X-ray Crystallography
The Unambiguous Proof of Structure
While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[16] By diffracting X-rays off a single crystal of the compound, one can generate a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule.[16][17] This technique confirms not only the atomic connectivity but also the planarity of the ring system and the intermolecular interactions, such as hydrogen bonding, in the solid state.[15]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow a single crystal of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[17][18]
-
Data Collection: Mount the crystal on a goniometer in a modern X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen (~100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[16]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[16] Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to yield the final, high-resolution crystal structure.
Data Synthesis and Final Structure Confirmation
The final step is to synthesize all collected data into a coherent argument. The HRMS data confirms the molecular formula C₉H₆FNO. The IR spectrum confirms the presence of an N-H group and a carbonyl group. The ¹³C NMR spectrum shows nine carbons, including a carbonyl and a carbon with a large ¹JCF, pinpointing the location of the fluorine to C6. The ¹H and ¹⁹F NMR spectra show the expected number of signals with coupling patterns consistent with the 6-fluoro substitution pattern. Finally, the complete network of correlations from the COSY, HSQC, and particularly the HMBC experiments, allows for the unambiguous assignment of every atom in the molecule, confirming the 6-fluoroisoquinolin-1(2H)-one structure. If obtained, the single-crystal X-ray structure provides the ultimate, irrefutable confirmation of this assignment.
Conclusion
The structure elucidation of 6-fluoroisoquinolin-1(2H)-one is a systematic process that relies on the synergistic application of multiple modern analytical techniques. Through the logical and meticulous integration of data from mass spectrometry, multidimensional NMR, and vibrational spectroscopy, a confident structural assignment can be achieved. For absolute confirmation, single-crystal X-ray crystallography provides the definitive and unambiguous proof. This comprehensive approach ensures the scientific integrity required for advancing research in drug development and materials science.
References
- An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)
-
Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect - ResearchGate. (URL: [Link])
-
LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae) - SciELO. (URL: [Link])
- (Trifluoromethyl)isoquinolin-1(2H)
- Technical Support Center: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one - Benchchem. (URL: )
-
Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH. (URL: [Link])
-
Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery - ScienceDirect. (URL: [Link])
-
Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO. (URL: [Link])
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (URL: [Link])
- A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers - Benchchem. (URL: )
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])
-
Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (URL: [Link])
-
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC - NIH. (URL: [Link])
-
1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11 - ResearchGate. (URL: [Link])
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (URL: [Link])
-
Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - NIH. (URL: [Link])
-
Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. - ResearchGate. (URL: [Link])
-
6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8FNO | CID 10725709 - PubChem. (URL: [Link])
-
6-Fluoro-1,2-dihydroisoquinoline | C9H8FN | CID 153923127 - PubChem. (URL: [Link])
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem. (URL: )
-
Fluorine NMR - University of Wisconsin-Madison. (URL: [Link])
-
Isoquinolin-1(2H)-one - ResearchGate. (URL: [Link])
-
1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem. (URL: [Link])
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. (URL: [Link])
-
Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed. (URL: [Link])
-
6-Fluoro-isoquinoline hydrochloride | C9H7ClFN | CID 67370591 - PubChem. (URL: [Link])
-
X-ray crystallography - Wikipedia. (URL: [Link])
-
X-ray Crystallography - Caltech. (URL: [Link])
-
6-Fluoro-1(2H)-isoquinolinone Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. (URL: [Link])
-
6-Fluoroindan-1-one - PMC - NIH. (URL: [Link])
- Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem. (URL: )
-
X-ray Crystallography - Chemistry LibreTexts. (URL: [Link])
-
X. SOME NOTES ON X-RAY CRYSTALLOGRAPHY. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 9. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. people.reed.edu [people.reed.edu]
